molecular formula C6H6N2O B1316963 1-(Pyridazin-4-yl)ethanone CAS No. 50901-46-7

1-(Pyridazin-4-yl)ethanone

Cat. No.: B1316963
CAS No.: 50901-46-7
M. Wt: 122.12 g/mol
InChI Key: IWFYWGOLMZIBQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridazin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-pyridazinecarboxylic acid with 1,1’-carbonylbis-1H-imidazole in N,N-dimethylformamide at room temperature. The resulting intermediate is then treated with malonic acid monoethyl ester potassium salt and magnesium chloride in N,N-dimethylformamide at 60°C to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridazin-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: 4-pyridazinecarboxylic acid.

    Reduction: 1-(pyridazin-4-yl)ethanol.

    Substitution: Various substituted pyridazine derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Pyridazin-4-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 1-(Pyridazin-4-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its intended application. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is crucial for platelet aggregation .

Comparison with Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the acetyl group.

    Pyridazinone: A derivative with a keto group at position 3.

    Pyrimidine and Pyrazine: Other diazines with nitrogen atoms at different positions in the ring.

Uniqueness: 1-(Pyridazin-4-yl)ethanone is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications.

Properties

IUPAC Name

1-pyridazin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-8-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFYWGOLMZIBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560466
Record name 1-(Pyridazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50901-46-7
Record name 1-(Pyridazin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridazin-4-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To N-methoxy-N-methylpyridazine-4-carboxamide (1.13 g, 6.76 mmol) in tetrahydrofuran (22 mL), methylmagnesium bromide (10.1 mL, 10.1 mmol, 1M in diethyl ether) was added dropwise at 0° C. in a nitrogen stream, and the resulting solution was stirred for 1 hour. After completion of the reaction, the reaction solution was mixed with saturated aqueous sodium chloride and extracted with chloroform, and the extract was dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2→0/1) to give the desired product (42% yield).
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42%

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